molecular formula C22H20ClN5O2S B2717155 N-(2-(1H-indol-3-yl)ethyl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide CAS No. 897620-99-4

N-(2-(1H-indol-3-yl)ethyl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide

Cat. No.: B2717155
CAS No.: 897620-99-4
M. Wt: 453.95
InChI Key: GYPRHBBGMSABNL-UHFFFAOYSA-N
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Description

N-(2-(1H-indol-3-yl)ethyl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C22H20ClN5O2S and its molecular weight is 453.95. The purity is usually 95%.
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Scientific Research Applications

1. Design and Synthesis

  • The compound has been involved in design-based synthesis and molecular docking analysis, particularly in the context of anti-inflammatory drugs. Al-Ostoot et al. (2020) detailed the synthesis of a similar indole acetamide derivative, emphasizing its characterization and potential for anti-inflammatory activity through in silico modeling (Al-Ostoot et al., 2020).

2. Biological Activity

  • Yu et al. (2014) reported on the synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives. These compounds were identified and characterized to explore their potential biological activities (Yu et al., 2014).
  • Menciu et al. (1999) synthesized a series of new N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides to investigate their antiallergic properties. They identified compounds with significant antiallergic potency, suggesting the therapeutic potential of such derivatives (Menciu et al., 1999).

3. Inhibitory and Anticonvulsant Properties

  • Nazir et al. (2018) explored indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides, investigating their in vitro inhibitory potential against urease enzyme. They discovered that these molecules showed significant inhibitory activity, suggesting their value in therapeutic drug design (Nazir et al., 2018).
  • Nath et al. (2021) synthesized and evaluated indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide for anticonvulsant activities. Their findings indicated significant anticonvulsant activity, providing insights into the therapeutic applications of such compounds (Nath et al., 2021).

4. Photovoltaic Efficiency and Ligand-Protein Interactions

  • Mary et al. (2020) conducted studies on bioactive benzothiazolinone acetamide analogs, analyzing their potential in photovoltaic efficiency and ligand-protein interactions. This study suggests the diverse applications of such compounds beyond conventional pharmaceutical uses (Mary et al., 2020).

Properties

IUPAC Name

2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O2S/c23-15-5-7-16(8-6-15)26-21(30)28-22-27-17(13-31-22)11-20(29)24-10-9-14-12-25-19-4-2-1-3-18(14)19/h1-8,12-13,25H,9-11H2,(H,24,29)(H2,26,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYPRHBBGMSABNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CC3=CSC(=N3)NC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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